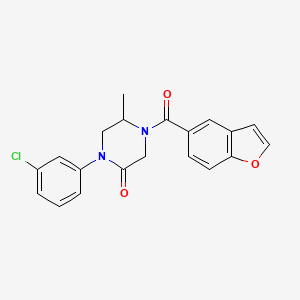

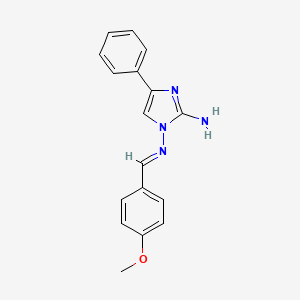

4-(1-benzofuran-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-benzofuran-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone, also known as BCF-M, is a chemical compound that has been widely studied for its potential use in scientific research. BCF-M is a piperazinone derivative that has been shown to have a variety of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Compounds structurally related to 4-(1-benzofuran-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone have shown potent antibacterial efficacies. For example, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and demonstrated significant in vitro antibacterial and cytotoxic activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have also shown effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in some cases (Ahmed E. M. Mekky & S. Sanad, 2020).

Anticonvulsant Applications

A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for their anticonvulsant activities using the maximal electroshock induced seizures model in mice. Several compounds exhibited anticonvulsant activity at low doses, indicating their potential as anticonvulsant agents. The study identified specific derivatives with comparable or superior efficacy to phenytoin, highlighting the therapeutic potential of these compounds in epilepsy treatment (A. Shakya et al., 2016).

Anticancer Applications

Research on novel hybrid compounds between benzofuran and N-aryl piperazine revealed significant in vitro anti-tumor activity against a panel of human tumor cell lines. These studies demonstrated that the structural features, such as the presence of chloro or trifluoromethyl substituents, play a critical role in modulating cytotoxic activity. One compound, in particular, exhibited potent cytotoxic activity against the Hela cell line, emphasizing the anticancer potential of these benzofuran derivatives (Zewei Mao et al., 2016).

Enzyme Inhibition Applications

Compounds similar to this compound have been designed and synthesized for the inhibition of specific enzymes. For instance, derivatives have been identified as potent inhibitors of the MurB enzyme, which is crucial for bacterial cell wall synthesis. These findings suggest a new avenue for the development of antimicrobial agents targeting resistant bacterial strains (K. Reddy et al., 2014).

Eigenschaften

IUPAC Name |

4-(1-benzofuran-5-carbonyl)-1-(3-chlorophenyl)-5-methylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-13-11-23(17-4-2-3-16(21)10-17)19(24)12-22(13)20(25)15-5-6-18-14(9-15)7-8-26-18/h2-10,13H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUQOMMIXKABBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=CC3=C(C=C2)OC=C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide](/img/structure/B5588016.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)

![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)

![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)

![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B5588044.png)

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)

![1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride](/img/structure/B5588057.png)

![N-benzyl-2-[3-benzyl-2-(4-bromophenyl)-1,3-oxazolidin-4-yl]acetamide](/img/structure/B5588072.png)

![2-[(2-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5588091.png)